molecular formula C34H64O13 B1263123 13-Sophorosyloxydocosanoic acid

13-Sophorosyloxydocosanoic acid

Cat. No. B1263123
M. Wt: 680.9 g/mol
InChI Key: OAKLJPBSRRDONB-FCILMWLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-sophorosyloxydocosanoic acid is a sophorolipid and a sophoroside.

Scientific Research Applications

Glycolipid Characterization and Production

  • 13-Sophorosyloxydocosanoic acid and its derivatives have been studied for their role in the production and characterization of glycolipids. Research on Candida Bogoriensis has revealed insights into the structure and production of these glycolipids, focusing on the sophorose linkage and acetylation processes (Esders & Light, 1972); (Bucholtz & Light, 1976).

Antimicrobial Applications

  • 13-Sophorosyloxydocosanoic acid is a component of sophorolipids produced by Rhodotorula bogoriensis, which have shown strong antimicrobial activity, particularly against Propionibacterium acnes. This highlights its potential application in addressing microbial infections (Solaiman, Ashby, & Crocker, 2015).

Optimization of Production

  • The production of sophorolipids containing 13-Sophorosyloxydocosanoic acid can be optimized by manipulating factors like inoculum concentration and nutrient sources. This understanding is crucial for enhancing the efficiency and selectivity of sophorolipid production in industrial processes (Ribeiro, Bronze, Castro, & Ribeiro, 2012).

Biotechnological Applications

  • Sophorolipids, including those with 13-Sophorosyloxydocosanoic acid, are being explored for various biotechnological applications. Their potential uses range from nanomaterials and medicine to more large-volume applications like cleaning and soil remediation, due to their environmentally friendly nature (Claus & Van Bogaert, 2017).

Novel Compound Development

  • The acidic form of sophorolipids containing 13-Sophorosyloxydocosanoic acid has been used to create new glucoselipids through enzymatic processes. These novel compounds have potential applications in various industries including plastics and flavors (Rau, Hammen, Heckmann, Wray, & Lang, 2001).

Enzymatic Studies

  • Enzymatic studies have been conducted on 13-Sophorosyloxydocosanoic acid, investigating the hydrolysis of its esters by acetyl- and carboxylesterases. Understanding these enzymatic processes is important for both the biochemistry of glycolipids and potential industrial applications (Bucholtz & Light, 1976).

properties

Product Name

13-Sophorosyloxydocosanoic acid

Molecular Formula

C34H64O13

Molecular Weight

680.9 g/mol

IUPAC Name

13-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxydocosanoic acid

InChI

InChI=1S/C34H64O13/c1-2-3-4-5-9-12-15-18-23(19-16-13-10-7-6-8-11-14-17-20-26(37)38)44-34-32(30(42)28(40)25(22-36)46-34)47-33-31(43)29(41)27(39)24(21-35)45-33/h23-25,27-36,39-43H,2-22H2,1H3,(H,37,38)/t23?,24-,25-,27-,28-,29+,30+,31-,32-,33+,34-/m1/s1

InChI Key

OAKLJPBSRRDONB-FCILMWLFSA-N

Isomeric SMILES

CCCCCCCCCC(CCCCCCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CCCCCCCCCC(CCCCCCCCCCCC(=O)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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